Denudatine

Description

Properties

IUPAC Name |

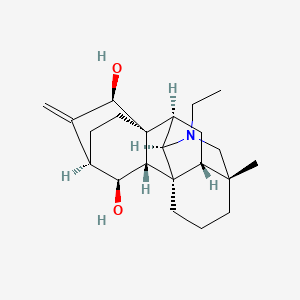

(1S,5R,8R,9R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13-,14+,15-,16+,17-,18-,19-,20+,21+,22+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXLNQAYPUEDSI-ZAWREGRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CCC[C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4[C@H]([C@H](CC5)C(=C)[C@H]6O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26166-37-0 | |

| Record name | Denudatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26166-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 26166-37-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Delving into Denudatine: A Technical Guide to its Ion Channel Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine, a diterpenoid alkaloid naturally occurring in plants of the Aconitum genus, has garnered scientific interest for its potential to modulate the activity of ion channels. This technical guide provides an in-depth analysis of the mechanism of action of this compound on ion channels, with a particular focus on its effects on cardiac electrophysiology. The information presented herein is compiled from available scientific literature and is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: Inhibition of Sodium Influx

Effects on Cardiac Action Potential

Studies on isolated porcine ventricular fibers have demonstrated that this compound exerts a concentration-dependent effect on the cardiac action potential. At a concentration of 30 mg/l, this compound leads to a discernible depression of both the amplitude and the maximal rate of rise (Vmax) of the action potential. Concurrently, a reduction in the action potential duration (APD) and the effective refractory period (ERP) is observed.[1]

A more pronounced effect is seen at a higher concentration of 150 mg/l. At this dose, this compound significantly depresses the action potential amplitude, causing it to resemble a "slow response" action potential, which is characterized by a slower upstroke velocity. Critically, at this higher concentration, this compound completely inhibits the arrhythmogenic effects induced by aconitine (B1665448), a known sodium channel activator.[1] This inhibitory action against aconitine-induced arrhythmias strongly supports the hypothesis that this compound's primary target is the voltage-gated sodium channel.

Quantitative Data Summary

The following table summarizes the observed effects of this compound on the action potential parameters of porcine ventricular fibers. It is important to note that the available literature provides qualitative descriptions and limited quantitative values.

| Concentration | Action Potential Amplitude | Max. Rate of Rise (Vmax) | Action Potential Duration (APD) | Effective Refractory Period (ERP) | Antiarrhythmic Effect (vs. Aconitine) |

| 30 mg/l | Depressed | Depressed | Reduced | Reduced | Not Inhibited |

| 150 mg/l | Markedly Depressed (Slow Response-like) | Markedly Depressed | - | - | Completely Inhibited |

Table 1: Summary of this compound's Effects on Porcine Ventricular Action Potential Parameters.[1]

Experimental Protocols

The following outlines the general electrophysiological methodology employed in the key studies investigating this compound's mechanism of action.

Preparation of Ventricular Fibers

The experiments were conducted on isolated ventricular muscle fibers obtained from porcine hearts.[1] While the specific dissection and preparation techniques are not detailed in the available literature, standard protocols for isolating cardiac tissue for electrophysiological recording would have been followed. This typically involves the rapid excision of the heart, dissection of the desired ventricular tissue, and placement in a temperature-controlled organ bath perfused with a physiological salt solution.

Electrophysiological Recording

Intracellular action potentials were recorded using glass microelectrodes. This technique involves impaling a single cardiomyocyte with a fine-tipped glass electrode filled with a conductive solution (e.g., 3 M KCl) to measure the transmembrane potential. The maximal rate of rise of the action potential (Vmax) is derived from the first derivative of the action potential upstroke and serves as an indicator of the inward sodium current.

-

Recording Setup: Standard microelectrode amplifiers and data acquisition systems would have been used to record and analyze the action potential waveforms.

-

Perfusion Solution: The isolated ventricular fibers were superfused with Tyrode's solution, a physiological salt solution that mimics the ionic composition of the extracellular fluid. The exact composition of the Tyrode's solution used in the this compound experiments is not specified in the available abstract.

-

Drug Application: this compound and aconitine were introduced into the superfusion solution at the specified concentrations.

Workflow for Assessing this compound's Effect

The logical workflow for the experiments described can be visualized as follows:

Signaling Pathways and Molecular Interactions

The observed electrophysiological effects of this compound strongly suggest a direct interaction with voltage-gated sodium channels. The depression of Vmax is a classic indicator of sodium channel blockade. At higher concentrations, the shift towards a slow-response action potential indicates a significant reduction in the fast sodium current, which is responsible for the rapid depolarization phase of the cardiac action potential.

The ability of this compound to counteract aconitine-induced arrhythmias provides further evidence for its action on sodium channels. Aconitine is a well-characterized toxin that binds to site 2 of the voltage-gated sodium channel, causing persistent activation and leading to arrhythmogenic afterdepolarizations. This compound's ability to inhibit these effects implies that it may either compete with aconitine for the same binding site, or allosterically modulate the channel to prevent aconitine's effects.

The following diagram illustrates the proposed antagonistic interaction between this compound and aconitine at the sodium channel.

Conclusion and Future Directions

The available evidence strongly points to this compound acting as an inhibitor of voltage-gated sodium channels in cardiac myocytes. This mechanism underlies its ability to modulate the cardiac action potential and antagonize the arrhythmogenic effects of sodium channel activators like aconitine.

Further research is warranted to fully elucidate the molecular details of this compound's interaction with ion channels. Key areas for future investigation include:

-

Binding Site Characterization: Utilizing radioligand binding assays and site-directed mutagenesis to identify the specific binding site of this compound on the sodium channel alpha subunit.

-

Ion Channel Selectivity: Screening this compound against a panel of different voltage-gated ion channels (e.g., various sodium channel subtypes, potassium channels, calcium channels) to determine its selectivity profile.

-

Detailed Electrophysiological Characterization: Performing comprehensive patch-clamp studies to quantify the effects of this compound on the gating kinetics of specific ion channels, including activation, inactivation, and recovery from inactivation.

-

In Vivo Studies: Evaluating the antiarrhythmic efficacy and potential cardiovascular side effects of this compound in animal models of cardiac arrhythmias.

A more complete understanding of this compound's mechanism of action will be crucial for assessing its therapeutic potential as a novel antiarrhythmic agent or as a lead compound for the development of new ion channel modulators.

References

The Intricate Biological Activities of Denudatine-Type Diterpenoid Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine-type diterpenoid alkaloids, a significant subclass of the C20-diterpenoid alkaloids, are predominantly isolated from plants of the Aconitum and Delphinium genera. These natural products are characterized by a complex hexacyclic or pentacyclic core structure. Historically, plants containing these alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties. Modern pharmacological research has begun to unravel the diverse biological activities of this compound-type alkaloids, revealing their potential as lead compounds in drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Biological Activities and Quantitative Data

This compound-type diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects, including analgesic, anti-inflammatory, antitumor, and antiarrhythmic activities. The potency of these effects is often quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). While extensive quantitative data for every known this compound-type alkaloid is not always available in the public domain, this section summarizes the reported activities for representative compounds.

| Alkaloid Type | Compound | Biological Activity | Cell Line/Model | IC50/EC50 | Reference |

| Atisine-type | Honatisine | Antitumor | MCF-7 (Breast Cancer) | 3.16 µM | [1] |

| Atisine-type | Delphatisine C | Antitumor | A549 (Lung Cancer) | 2.36 µM | [1] |

| Atisine-type | Ajaconine | Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 12.61 µM | [1] |

| Atisine-type | Ajaconine | Cholinesterase Inhibition | Butyrylcholinesterase (BChE) | 10.18 µM | [1] |

| Hetisine-type | Derivative 64c | Antitumor | A549 (Lung Cancer) | 1.7 µM | [2] |

| Hetisine-type | Derivative 64b | Antitumor | A549 (Lung Cancer) | 3.2 µM | [2] |

| Lycoctonine-type | Delbrunine | Antitumor | A549 (Lung Cancer) | 10.6 µM | [3] |

| Lycoctonine-type | Delbrunine | Antitumor | MCF-7 (Breast Cancer) | 16.5 µM | [3] |

| Aconitine-type | Lipojesaconitine | Antitumor | A549, MDA-MB-231, MCF-7, KB | 6.0 - 7.3 µM | [3] |

| This compound-type | Sinchianine | Cholinesterase Inhibition | - | Mild | [4] |

Key Signaling Pathways

The biological effects of this compound-type diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential therapeutic applications and side effects.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many inflammatory diseases are characterized by the over-activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] this compound-type alkaloids have been suggested to exert their anti-inflammatory effects by modulating this pathway. The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][8] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5] Inhibition of IκBα degradation by this compound-type alkaloids would prevent NF-κB nuclear translocation and subsequent inflammatory responses.

References

- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]

- 3. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accio.github.io [accio.github.io]

- 8. Irreversible block of human heart (hH1) sodium channels by the plant alkaloid lappaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

Denudatine: A Technical Guide to Natural Sources and Isolation from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of denudatine, a C20-diterpenoid alkaloid, with a focus on its natural sources within the Aconitum genus and detailed methodologies for its isolation and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a member of the C20-diterpenoid alkaloid family, which is predominantly found in plant species belonging to the Aconitum, Delphinium, and Spiraea genera. The genus Aconitum, part of the Ranunculaceae family, is the most significant natural source of this compound and its structural analogues[1][2]. These plants are widely distributed in the temperate regions of the Northern Hemisphere[1].

Several species of Aconitum have been identified as sources of this compound and related alkaloids. These include, but are not limited to:

-

Aconitum carmichaeli : The lateral roots of this species, known as "fu-zi" in traditional Chinese medicine, have been shown to contain this compound-type diterpenoid alkaloids[3][4][5].

-

Aconitum kusnezoffii : this compound has been isolated from this species[6].

-

Aconitum sinchiangense : This species is also a known source of this compound-type C20-diterpenoid alkaloids[1].

The concentration and specific profile of alkaloids, including this compound, can vary significantly between different species and even within the same species due to factors such as geographical location, harvesting time, and processing methods[7].

Quantitative Data on Alkaloid Isolation

The yield of this compound and other diterpenoid alkaloids from Aconitum species is dependent on the plant material, extraction method, and purification strategy. While specific yield data for this compound is not always reported, the following table summarizes representative yields of related diterpenoid alkaloids from Aconitum coreanum using pH-zone-refining counter-current chromatography, which illustrates the potential recovery rates from a crude alkaloid extract[8][9].

| Alkaloid | Starting Material (Crude Extract) | Yield (mg) | Purity (%) |

| Guanfu base I | 3.5 g | 356 | 96.40 |

| Guanfu base A | 3.5 g | 578 | 97.2 |

| Atisine | 3.5 g | 74 | 97.5 |

| Guanfu base F | 3.5 g | 94 | 98.1 |

| Guanfu base G | 3.5 g | 423 | 98.9 |

| Guanfu base R | 3.5 g | 67 | 98.3 |

| Guanfu base P | 3.5 g | 154 | 98.4 |

Data from the preparative isolation of diterpenoid alkaloids from Aconitum coreanum[8][9].

Experimental Protocols for Isolation and Purification

The isolation of this compound from Aconitum species typically involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. Below are detailed methodologies adapted from established protocols for diterpenoid alkaloid isolation.

General Extraction of Crude Alkaloids

This protocol outlines the initial extraction of total alkaloids from the plant material.

Materials and Reagents:

-

Dried and powdered roots of the target Aconitum species

-

95% Ethanol

-

1% Hydrochloric acid (HCl)

-

Ammonia (B1221849) water (NH3·H2O)

-

Petroleum ether

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Extraction: The powdered plant material (e.g., 5 kg) is subjected to heat reflux extraction with 95% ethanol. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Acid-Base Partitioning:

-

The residue is dissolved in a 1% HCl solution to protonate the alkaloids, rendering them water-soluble.

-

The acidic solution is then washed with petroleum ether to remove non-polar impurities.

-

The aqueous layer is basified to a pH of approximately 9.5 with ammonia water to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basified solution is then extracted multiple times with chloroform.

-

-

Final Concentration: The chloroform extracts are combined and evaporated to dryness to yield the crude alkaloid mixture.

Purification by pH-Zone-Refining Counter-Current Chromatography (CCC)

This advanced chromatographic technique is highly effective for the preparative separation of alkaloids.

Instrumentation and Reagents:

-

pH-zone-refining counter-current chromatograph

-

Two-phase solvent system: petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v)

-

Triethylamine (TEA)

-

Hydrochloric acid (HCl)

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Solvent System Preparation: The two-phase solvent system is prepared and thoroughly equilibrated. Triethylamine (e.g., 10 mM) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (e.g., 10 mM) is added to the lower aqueous mobile phase as an eluter.

-

Sample Loading: The crude alkaloid extract (e.g., 3.5 g) is dissolved in a suitable volume of the solvent mixture and loaded into the CCC column.

-

Chromatographic Separation: The separation is performed according to the instrument's operating parameters. The mobile phase is pumped through the column, and the effluent is collected in fractions.

-

Fraction Analysis: Each fraction is analyzed by HPLC to determine the purity of the isolated compounds.

-

Compound Identification: The structures of the purified alkaloids are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the extraction and purification of this compound from Aconitum species.

Caption: Workflow for the isolation of this compound.

Postulated Signaling Pathway for Diterpenoid Alkaloid-Induced Apoptosis

While the specific signaling pathways of this compound are still under investigation, related atisine-type diterpenoid alkaloids have been shown to induce apoptosis. The diagram below represents a potential signaling pathway based on the activity of these related compounds.

Caption: Potential apoptosis pathway for diterpenoid alkaloids.

This guide provides a foundational understanding of the natural sourcing and laboratory-scale isolation of this compound. Further research is warranted to fully elucidate the pharmacological activities and mechanisms of action of this and other related diterpenoid alkaloids for potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-type diterpenoid alkaloids from an aqueous extract of the lateral root of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Lepenine and this compound: new alkaloids from Aconitum kusnezoffii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Denudatine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudatine is a C20-diterpenoid alkaloid naturally occurring in plants of the Aconitum and Delphinium genera. It possesses a complex molecular architecture based on the atisine-type skeleton, featuring a distinctive C(7)–C(20) bridge. This guide provides a detailed overview of the chemical structure and stereochemistry of this compound, along with insights into its potential mechanism of action as an antiarrhythmic agent. While comprehensive experimental data for this compound itself is not extensively available in publicly accessible literature, this document synthesizes the known information and provides context through related compounds and methodologies.

Chemical Structure and Properties

This compound is a polycyclic alkaloid with a rigid cage-like structure. Its chemical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₂H₃₃NO₂ |

| Molecular Weight | 343.5 g/mol |

| IUPAC Name | (1R,3aS,4S,6R,6aS,8R,10R,10aS,10bS)-4-(ethylamino)-1,6a,8-trimethyl-1,2,3,3a,4,5,6,6a,7,8,9,10,10a,10b-tetradecahydrophenanthro[1,10-fg]isoquinoline-1,10-diol |

| CAS Number | 26166-37-0 |

| Skeleton Type | Atisine-type Diterpenoid Alkaloid |

Stereochemistry

The stereochemistry of this compound is complex, with multiple chiral centers that define its three-dimensional shape. The absolute configuration of these centers is crucial for its biological activity.

Absolute Configuration

The absolute configuration of this compound was definitively determined through single-crystal X-ray diffraction studies of its derivative, this compound methiodide.[1] This analytical technique provides an unambiguous determination of the spatial arrangement of atoms in a crystalline solid.

While the primary literature containing the detailed crystallographic data and the explicit assignment of R/S configurations for each stereocenter of this compound is not widely available, the IUPAC name provides the designated stereochemistry for each chiral center based on the Cahn-Ingold-Prelog (CIP) priority rules. The stereochemical descriptors are (1R,3aS,4S,6R,6aS,8R,10R,10aS,10bS).

Spectroscopic Data

Spectroscopic techniques are fundamental to the structural elucidation of complex natural products like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Data

Experimental Protocols

Detailed experimental protocols for the original structural elucidation of this compound are not fully accessible. However, this section outlines the general methodologies that would have been employed for X-ray crystallography and NMR spectroscopy, based on standard practices in natural product chemistry.

X-ray Crystallography of this compound Methiodide

The determination of the absolute structure of this compound was achieved by analyzing a crystal of its methiodide salt. The general protocol for such an analysis involves the following steps:

-

Crystal Growth: Single crystals of this compound methiodide suitable for X-ray diffraction would be grown, likely through slow evaporation of a solvent or by vapor diffusion.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.

-

Structure Refinement: An initial model of the structure is refined against the experimental data to improve the atomic positions and thermal parameters. The final refined structure provides the precise three-dimensional arrangement of atoms, allowing for the determination of the absolute configuration.

NMR Spectroscopy

A comprehensive NMR analysis of this compound to confirm its structure would typically involve the following experiments:

-

¹H NMR: To identify the number and types of protons and their neighboring environments.

-

¹³C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the stereochemistry and conformation of the molecule.

Typical Experimental Conditions for NMR:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are common solvents for alkaloids.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to achieve adequate signal dispersion.

-

Temperature: Spectra are typically recorded at room temperature.

Potential Mechanism of Action and Signaling Pathway

This compound has been reported to possess antiarrhythmic properties. While the specific molecular targets and signaling pathways of this compound are not yet fully elucidated, the mechanism of action of many antiarrhythmic drugs involves the modulation of cardiac ion channels. Based on the known pharmacology of similar alkaloids and antiarrhythmic agents, a plausible mechanism for this compound's action is the blockade of voltage-gated sodium, potassium, or calcium channels in cardiomyocytes.

Blockade of these channels can alter the cardiac action potential, thereby suppressing arrhythmias. For instance, inhibition of fast sodium channels (a Class I antiarrhythmic mechanism) would slow the upstroke of the action potential, while blockade of potassium channels (a Class III antiarrhythmic mechanism) would prolong the repolarization phase.

The following diagram illustrates a hypothetical signaling pathway for a Class III antiarrhythmic agent, a potential mechanism for this compound, focusing on the blockade of potassium channels during the repolarization phase of the cardiac action potential.

Caption: Hypothetical mechanism of this compound's antiarrhythmic action via potassium channel blockade.

Conclusion

This compound is a structurally complex diterpenoid alkaloid with established absolute stereochemistry. While a wealth of information exists regarding its core structure and synthesis, detailed primary experimental data such as comprehensive NMR tables and the original crystallographic information file are not readily accessible in the public domain. Its reported antiarrhythmic activity suggests a mechanism involving the modulation of cardiac ion channels, a promising area for future research. This guide provides a foundational understanding of this compound for researchers and professionals in the field of natural product chemistry and drug development. Further investigation into its specific molecular interactions and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

- 1. X-Ray crystallographic determination of the structure of the diterpenoid alkaloid this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Denudatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine is a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus. As a member of the complex family of diterpenoid alkaloids, it shares a structural relationship with atisine (B3415921) and is considered a biosynthetic precursor to the more complex aconitine-type alkaloids. Pharmacological investigations have revealed that this compound and its close structural analogs possess a range of biological activities, including antiarrhythmic, analgesic, and bradycardic effects. These properties are believed to be mediated, at least in part, through the modulation of ion channels. This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including quantitative data, detailed experimental methodologies for key assays, and visualizations of proposed mechanisms of action and experimental workflows. Due to the limited availability of data specifically for this compound, information from closely related this compound-type alkaloids is also included to provide a broader context for its potential pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound and its related analogs. It is important to note that specific IC50, Ki, or EC50 values for this compound are not widely reported in the public domain. The data presented here is derived from in vivo and ex vivo studies.

| Compound | Pharmacological Effect | Assay/Model | Quantitative Data | Source |

| This compound | Antiarrhythmic | Aconitine-induced arrhythmia in rats | Protective at 50 and 100 mg/kg | [1] |

| This compound | Antiarrhythmic | Calcium chloride-induced arrhythmia in rats | Increased survival at 50 and 100 mg/kg | [1] |

| Cochlearenine (this compound-type) | Bradycardic | Isolated guinea pig atria | Dose-dependent effect at 0.1 - 1.0 mg/mL | [2] |

| Aconicarmine (Compound 5) (this compound derivative) | Analgesic | Acetic acid-induced writhing in mice | Inhibition of writhing (specific dose and % inhibition not detailed) | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological procedures, as the specific, detailed protocols from the original studies are not fully available.

Antiarrhythmic Activity in a Rat Model

Objective: To evaluate the efficacy of this compound in preventing chemically induced cardiac arrhythmias in rats.

Models:

-

Aconitine-induced arrhythmia

-

Calcium chloride-induced arrhythmia

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (dissolved in a suitable vehicle)

-

Aconitine (B1665448) solution

-

Calcium chloride solution

-

Anesthetic (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium)

-

Electrocardiogram (ECG) recorder and electrodes

Procedure:

-

Rats are anesthetized, and ECG electrodes are placed to monitor cardiac activity.

-

A baseline ECG is recorded for a stable period.

-

The experimental group receives an intraperitoneal (i.p.) or intravenous (i.v.) injection of this compound at doses of 50 or 100 mg/kg. The control group receives the vehicle.

-

After a predetermined pretreatment period (e.g., 30 minutes), arrhythmia is induced.

-

Aconitine model: A continuous infusion or bolus injection of aconitine is administered to induce ventricular arrhythmias.

-

Calcium chloride model: A bolus injection of calcium chloride is administered to induce ventricular fibrillation.

-

-

The ECG is continuously monitored for the onset, duration, and severity of arrhythmias (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation).

-

The protective effect of this compound is assessed by comparing the incidence and duration of arrhythmias and the survival rate between the this compound-treated and control groups.

Bradycardic Effect in Isolated Guinea Pig Atria

Objective: To assess the direct effect of cochlearenine, a this compound-type alkaloid, on the spontaneous beating rate of isolated atrial tissue.

Materials:

-

Male guinea pigs (250-300 g)

-

Langendorff apparatus or organ bath system

-

Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

-

Cochlearenine solutions of varying concentrations

-

Force transducer and data acquisition system

Procedure:

-

The guinea pig is euthanized, and the heart is rapidly excised.

-

The atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed.

-

The preparation is allowed to equilibrate until a stable spontaneous beating rate is achieved.

-

Baseline atrial rate and force of contraction are recorded.

-

Cochlearenine is added to the bath in a cumulative or non-cumulative manner to achieve final concentrations ranging from 0.1 to 1.0 mg/mL.

-

The atrial beating rate is recorded for a set period after each drug addition.

-

A dose-response curve is constructed to determine the bradycardic effect of cochlearenine.

Analgesic Activity in Acetic Acid-Induced Writhing Assay in Mice

Objective: To evaluate the peripheral analgesic effect of a this compound derivative using a chemical-induced visceral pain model.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound derivative (dissolved in a suitable vehicle)

-

Acetic acid solution (e.g., 0.6% in saline)

-

Positive control (e.g., acetylsalicylic acid)

-

Observation chambers

Procedure:

-

Mice are randomly divided into control, positive control, and this compound derivative-treated groups.

-

The this compound derivative is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. The control group receives the vehicle, and the positive control group receives the standard analgesic.

-

After a specified pretreatment time (e.g., 30-60 minutes), each mouse is injected i.p. with the acetic acid solution.

-

Immediately after the acetic acid injection, the mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 15-20 minutes).

-

The analgesic effect is calculated as the percentage inhibition of writhing in the treated groups compared to the control group.

Proposed Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, based on the known activities of diterpenoid alkaloids and the observed pharmacological effects, several signaling pathways are likely involved. The following diagrams illustrate these proposed mechanisms.

Caption: Proposed antiarrhythmic mechanism of this compound via ion channel modulation.

Caption: Proposed peripheral analgesic mechanism of a this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the antiarrhythmic properties of this compound in an in vivo model.

Caption: Workflow for in vivo evaluation of this compound's antiarrhythmic activity.

Discussion and Future Directions

The available evidence suggests that this compound and its analogs are pharmacologically active compounds with potential therapeutic applications, particularly in the management of cardiac arrhythmias and pain. The primary mechanism of action for diterpenoid alkaloids is generally accepted to be the modulation of voltage-gated ion channels, which is consistent with the observed antiarrhythmic and potential analgesic effects of this compound.

However, the current understanding of this compound's pharmacology is limited. To advance the development of this compound-based therapeutics, further research is required in the following areas:

-

Quantitative Pharmacodynamics: Comprehensive studies to determine the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at a wide range of ion channels (Na+, K+, Ca2+) and other potential molecular targets are essential.

-

Mechanism of Action Elucidation: Detailed electrophysiological studies are needed to characterize the specific effects of this compound on different ion channel subtypes and to understand the molecular basis of its pharmacological actions. Investigation into its effects on key signaling pathways involved in inflammation and nociception is also warranted.

-

Pharmacokinetics: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for understanding its bioavailability, half-life, and potential for drug-drug interactions.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and pharmacological evaluation of a broader range of this compound derivatives would help to identify the key structural features responsible for its biological activities and to optimize its potency and selectivity.

-

Toxicology: In-depth toxicological studies are necessary to establish the safety profile of this compound, especially given the known toxicity of many aconitum-derived alkaloids.

References

- 1. Sodium Channel Molecular Conformations and Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Denudatine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denudatine, a C20-diterpenoid alkaloid primarily isolated from plants of the Aconitum and Delphinium genera, is emerging as a compound of significant interest for therapeutic development.[1][2] Diterpenoid alkaloids have a long history of use in traditional medicine for treating pain and cardiovascular diseases.[1] Modern research has begun to elucidate the pharmacological basis for these applications, highlighting this compound and its congeners' potential as anti-arrhythmic, anti-inflammatory, and neuroprotective agents. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used for its evaluation.

Introduction: The Chemistry of this compound

This compound is a member of the diterpenoid alkaloid family, a class of natural products known for their complex and intricate molecular architectures.[3] Specifically, it is a C20-diterpenoid alkaloid characterized by a hexacyclic atisine-type skeleton, which is formed biosynthetically through the cyclization of an ent-atisane precursor followed by the linkage of the C-7 and C-20 positions.[3][4] This structural complexity presents both a challenge and an opportunity for medicinal chemistry, enabling the development of highly specific pharmacological agents.[1] These compounds are primarily found in the Aconitum, Consolidum, and Delphinium genera of plants.[1]

Biosynthesis and Chemical Relationships

This compound-type alkaloids are biosynthetically derived from atisine-type precursors. This relationship is crucial for understanding the structural diversity and potential synthesis strategies for this class of compounds.

Caption: Biogenetic pathway from diterpene precursors to atisine (B3415921) and this compound-type alkaloids.[4][5]

Therapeutic Potential and Mechanisms of Action

This compound and related alkaloids exhibit a range of biological activities, primarily centered on cardiovascular, neurological, and inflammatory processes. The principal mechanism underlying these effects is the modulation of voltage-gated ion channels.[1]

Cardiovascular Effects: Anti-Arrhythmic Activity

Diterpenoid alkaloids are recognized for their effects on the cardiovascular system, including prominent anti-arrhythmic and anti-hypertensive properties.[4][5] The primary mechanism involves the modulation of sodium (Na+) and potassium (K+) ion channels in cardiac myocytes, which alters the cardiac action potential and can restore normal sinus rhythm.[1][6]

-

Mechanism of Action : Aconitines, a related class of diterpenoid alkaloids, are known to bind to open, voltage-sensitive sodium channels, causing their persistent activation and leading to membrane depolarization.[2] Conversely, other structurally distinct diterpenoid alkaloids can act as Na+ channel blockers, preventing the transmission of pain signals and aberrant cardiac action potentials.[3] The specific effect of this compound is believed to be channel modulation, which may allow for subtype-specific targeting of ion channels implicated in channelopathies, potentially minimizing side effects.[1]

| Compound | Activity | Model System | Concentration / Dose | Effect | Reference |

| Cochlearenine | Bradycardic | Guinea pig atria | 0.1 - 1.0 mg/mL | Dose-dependent decrease in heart rate | [1] |

| General DAs | Anti-arrhythmic | Adrenaline-induced arrhythmia (rats) | Not Specified | Prophylactic and therapeutic effects | [7][8] |

Anti-inflammatory Effects

Alkaloids are well-documented anti-inflammatory agents.[9][10] Diterpenoid alkaloids, including those isolated from Aconitum species, have demonstrated significant inhibitory effects on key inflammatory mediators.[11]

-

Mechanism of Action : The anti-inflammatory action of related alkaloids often involves the inhibition of pro-inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[10] This leads to a downstream reduction in the production of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[10][11]

Caption: Postulated anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.[10]

| Compound(s) | Activity | Model System | Concentration | Effect | Reference |

| 13 Diterpenoid Alkaloids | Inhibition of NO & TNF-α | LPS-treated RAW 264.7 cells | IC50: 67.56 - 683.44 µM | Inhibition of inflammatory mediator secretion | [11] |

| Arcutisine | Anti-inflammatory | LPS-treated RAW 264.7 cells | 40 µM | 33.5% inhibition of NO production | [12] |

| Known Compound (from A. fischeri) | Anti-inflammatory | LPS-treated RAW 264.7 cells | 40 µM | 33.7% inhibition of NO production | [12] |

Neuroprotective Effects

While high doses of certain diterpenoid alkaloids can be neurotoxic, others exhibit promising neuroprotective, analgesic, and anticonvulsant properties.[3] The dual nature of these compounds highlights the importance of structure-activity relationship studies.

-

Mechanism of Action : The neuropharmacological effects are also tied to the modulation of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials in the central nervous system.[3] By inactivating these channels, certain alkaloids can prevent the transmission of pain messages.[3] Other proposed mechanisms for related alkaloids include increasing the release of the endogenous opioid dynorphin (B1627789) A and activating inhibitory noradrenergic neurons.[3]

Experimental Protocols

Reproducibility and standardization are critical in drug development. This section details common experimental protocols used to evaluate the therapeutic potential of this compound and related compounds.

In Vitro Anti-inflammatory Assay

This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in a cell-based model.

References

- 1. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological Potential of Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory diterpenoid alkaloids from Aconitum tanguticum (Maxim.) Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Denudatine is a C20-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera.[1] Unlike its highly toxic C19-diterpenoid relatives, such as aconitine (B1665448), this compound has demonstrated antiarrhythmic properties, suggesting a distinct toxicological and pharmacological profile. This technical guide provides a comprehensive overview of the known toxicological data for this compound and related diterpenoid alkaloids, including aconitine and lappaconitine, to offer a comparative perspective. Due to the limited availability of specific quantitative toxicological data for this compound, this document leverages data from related compounds to infer potential toxicological characteristics and outlines the necessary experimental protocols for a thorough toxicological evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential and safety of this compound and similar alkaloids.

Introduction to this compound and Related Alkaloids

Diterpenoid alkaloids are a diverse group of natural compounds, primarily isolated from the genera Aconitum, Delphinium, and Garrya.[2] They are classified based on their carbon skeleton into C18, C19, and C20 types. The C19-diterpenoid alkaloids, such as the highly toxic aconitine, are well-known for their cardiotoxic and neurotoxic effects. In contrast, C20-diterpenoid alkaloids, which include this compound, are generally considered to be less toxic.[3][4] this compound's structure is characterized by a C20 skeleton.[1] Its reported antiarrhythmic effects stand in stark contrast to the arrhythmogenic properties of aconitine, indicating a different mechanism of action at the molecular level, likely involving the modulation of ion channels.[5][6]

Toxicological Data

Quantitative toxicological data for this compound is scarce in publicly available literature. Therefore, this section presents data for the well-studied related diterpenoid alkaloids, aconitine and lappaconitine, to provide a comparative toxicological context.

Acute Toxicity

Acute toxicity is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause death in 50% of a test population.[7][8]

Table 1: Acute Toxicity Data (LD50) for Aconitine and Lappaconitine

| Compound | Animal Model | Route of Administration | LD50 Value | Reference(s) |

| Aconitine | Mouse | Oral | 1.0 mg/kg | [9] |

| Aconitine | Mouse | Intravenous | 0.100 mg/kg | [9] |

| Aconitine | Mouse | Intraperitoneal | 0.270 mg/kg | [9] |

| Aconitine | Mouse | Subcutaneous | 0.270 mg/kg | [9] |

| Lappaconitine | Mouse | Oral | 32.4 mg/kg | [9] |

| Lappaconitine | Rat | Oral | 20 mg/kg | [9] |

No peer-reviewed LD50 data for this compound was identified.

Cytotoxicity

Cytotoxicity is commonly assessed in vitro using cell-based assays to determine the concentration of a substance that causes 50% of cell death (IC50).

Table 2: In Vitro Cytotoxicity Data (IC50) for Related Diterpenoid Alkaloids

| Compound | Cell Line | Assay | IC50 Value | Reference(s) |

| Aconitine | H9c2 (cardiomyoblasts) | Not specified | 132.32 µg/mL | [10] |

| Aconitine | MDCK (canine kidney) | Not specified | 141.58 µg/mL | [10] |

No peer-reviewed IC50 data for this compound on non-cancerous cell lines was identified.

Mechanism of Action and Toxicological Pathways

The primary mechanism of toxicity for many diterpenoid alkaloids involves their interaction with voltage-gated sodium channels (VGSCs) in excitable tissues like the myocardium and neurons.[1]

Interaction with Voltage-Gated Sodium Channels

Toxic diterpenoid alkaloids like aconitine are known to persistently activate VGSCs, leading to an influx of sodium ions, membrane depolarization, and subsequent cardiotoxicity and neurotoxicity.[1] In contrast, antiarrhythmic agents often act as VGSC blockers.[11] Given this compound's antiarrhythmic properties, it is hypothesized to act as a sodium channel blocker, though the specific binding site and mechanism may differ from other known blockers.

Potential Downstream Signaling

The toxic effects of aconitine have been linked to downstream signaling pathways involving apoptosis and inflammation. For instance, aconitine can induce cardiomyocyte damage by activating the TNFα-NLRP3 signaling axis. It is plausible that this compound, through its potential role as a sodium channel blocker, could modulate these or other intracellular signaling pathways, contributing to its therapeutic or toxic effects at higher concentrations.

Experimental Protocols

A thorough toxicological assessment of this compound requires a combination of in vitro and in vivo studies. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14]

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

-

96-well microplates

-

Cultured cells (e.g., H9c2 cardiomyocytes, HEK293 kidney cells)

-

Cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Acute Systemic Toxicity

Objective: To determine the median lethal dose (LD50) of this compound in an animal model.

Materials:

-

Rodents (e.g., mice or rats)

-

This compound solution

-

Administration equipment (e.g., oral gavage needles, syringes)

-

Animal balance

-

Observation cages

Procedure:

-

Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week.

-

Dose Preparation: Prepare a range of this compound doses.

-

Administration: Administer a single dose of this compound to different groups of animals via a specific route (e.g., oral, intraperitoneal). Include a control group receiving the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.

-

Data Collection: Record the number of deaths in each dose group.

-

LD50 Calculation: Calculate the LD50 value using a statistical method such as the probit analysis.

Cardiotoxicity Assessment using Langendorff-Perfused Heart

Objective: To evaluate the direct effects of this compound on cardiac function.

Materials:

-

Langendorff perfusion system

-

Isolated hearts from small mammals (e.g., rabbit, guinea pig)

-

Krebs-Henseleit buffer

-

This compound solutions

-

Electrodes for ECG recording

-

Pressure transducer for measuring left ventricular pressure

Procedure:

-

Heart Isolation: Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus.

-

Perfusion: Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

Baseline Recording: Record baseline cardiac parameters (e.g., heart rate, left ventricular developed pressure, ECG).

-

This compound Perfusion: Perfuse the heart with increasing concentrations of this compound.

-

Data Recording: Continuously record cardiac parameters during this compound perfusion.

-

Data Analysis: Analyze the changes in cardiac function in response to this compound.

Electrophysiological Analysis using Patch-Clamp Technique

Objective: To investigate the effects of this compound on specific ion channels (e.g., VGSCs).[15][16][17][18]

Materials:

-

Patch-clamp setup (amplifier, micromanipulator, microscope)

-

Cells expressing the ion channel of interest (e.g., HEK293 cells transfected with SCN5A)

-

Pipettes and solutions (intracellular and extracellular)

-

This compound solutions

Procedure:

-

Cell Preparation: Prepare cells for patch-clamp recording.

-

Pipette Positioning: Position a glass micropipette onto the surface of a single cell to form a high-resistance seal.

-

Whole-Cell Configuration: Rupture the cell membrane within the pipette to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential and apply voltage steps to elicit ion channel currents.

-

Drug Application: Apply this compound to the cell and record the changes in the ion channel currents.

-

Data Analysis: Analyze the effects of this compound on the biophysical properties of the ion channel (e.g., current amplitude, activation, inactivation).

Organ-Specific Toxicology

Based on the known toxicities of related alkaloids, the primary organ systems of concern for this compound are the cardiovascular and central nervous systems.

Cardiovascular System

While aconitine is a known cardiotoxin (B1139618) causing arrhythmias, this compound has been reported to have antiarrhythmic effects. However, at high concentrations, all antiarrhythmic drugs have the potential to become proarrhythmic.[19][20] A thorough cardiovascular safety pharmacology assessment is crucial.[21][22][23][24]

Potential Adverse Effects:

-

Bradycardia or tachycardia

-

Hypotension or hypertension

-

Arrhythmias (at high doses)

-

Changes in ECG parameters (e.g., PR, QRS, QT intervals)

Central Nervous System

Neurotoxicity is a common feature of diterpenoid alkaloids. Symptoms can range from paresthesia to convulsions.

Potential Adverse Effects:

-

Dizziness

-

Paresthesia (numbness and tingling)

-

Muscle weakness

-

Convulsions (at high doses)

Gastrointestinal System

Gastrointestinal disturbances are frequently reported in cases of Aconitum poisoning.

Potential Adverse Effects:

-

Nausea and vomiting

-

Abdominal pain

-

Diarrhea

Conclusion and Future Directions

This compound presents an interesting pharmacological profile, particularly its antiarrhythmic effects, which distinguish it from highly toxic C19-diterpenoid alkaloids. However, there is a significant lack of comprehensive toxicological data for this compound. To advance its potential as a therapeutic agent, a systematic and thorough toxicological evaluation is imperative.

Future research should prioritize:

-

Determination of LD50 values for this compound via various routes of administration in multiple animal models.

-

In vitro cytotoxicity studies on a range of cell lines, including primary cells from target organs (cardiomyocytes, neurons).

-

Detailed cardiovascular safety pharmacology studies to fully characterize its effects on cardiac function and to identify any proarrhythmic potential at supratherapeutic doses.

-

Neurotoxicity assessments to evaluate its effects on the central and peripheral nervous systems.

-

Sub-chronic and chronic toxicity studies to understand the effects of long-term exposure.

-

Elucidation of the precise molecular mechanism of action of this compound on ion channels and downstream signaling pathways.

By addressing these knowledge gaps, the scientific community can establish a comprehensive toxicological profile for this compound, which is essential for its safe development as a potential therapeutic agent.

References

- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of C20-Diterpenoid Alkaloid Kobusine Derivatives Exhibiting Sub-G1 Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Syntheses of this compound Diterpenoid Alkaloids: Cochlearenine, N-Ethyl-1α-hydroxy-17-veratroyldictyzine, and Paniculamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arrhythmogenic actions of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. flinnsci.com [flinnsci.com]

- 8. Median lethal dose - Wikipedia [en.wikipedia.org]

- 9. oral ld50 values: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antiarrhythmic and nonantiarrhythmic drugs for sudden cardiac death prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. scientifica.uk.com [scientifica.uk.com]

- 17. Patch Clamp Protocol [labome.com]

- 18. Patch clamp characterization of sodium channels expressed from rat brain cDNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative study on the proarrhythmic effects of some antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacologic causes of arrhythmogenic actions of antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fda.gov [fda.gov]

- 22. eolss.net [eolss.net]

- 23. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. criver.com [criver.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Denudatine in Plants

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate biosynthetic pathway of denudatine, a C20-diterpenoid alkaloid of significant pharmacological interest found in plants of the Aconitum and Delphinium genera. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current research to present a comprehensive overview of the known and hypothesized steps, key enzymatic players, and the experimental methodologies crucial for its investigation. The structural complexity of this compound and its congeners presents a formidable challenge for chemical synthesis, making the exploration of its biological production route a critical endeavor for sustainable sourcing and analog development.

The Established Foundation: From Primary Metabolites to the Diterpenoid Scaffold

The biosynthesis of this compound, like all terpenoids, begins with the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3][4] Plants utilize two distinct pathways for their synthesis: the mevalonate (B85504) (MVA) pathway, predominantly active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2]

The formation of the characteristic 20-carbon diterpenoid backbone is a multi-step process:

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: Through the sequential head-to-tail condensation of IPP units with DMAPP, catalyzed by prenyltransferases, the C20 precursor, geranylgeranyl diphosphate (GGPP), is formed.[3][5][6]

-

Diterpene Skeleton Formation: The biosynthesis of diterpenoid alkaloids initiates from GGPP.[6] A class II diterpene cyclase, ent-copalyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).[7][8]

-

ent-Atiserene Synthesis: Subsequently, a class I diterpene synthase, an ent-kaurene (B36324) synthase-like (KSL) enzyme, facilitates a second cyclization and rearrangement of ent-CPP to yield the tetracyclic diterpene, ent-atiserene.[7] This molecule represents the carbocyclic core of atisine-type alkaloids, from which this compound is derived.[9][10]

The Crucial Juncture: Nitrogen Incorporation and the Genesis of the Atisine (B3415921) Skeleton

A defining feature of alkaloid biosynthesis is the incorporation of a nitrogen atom into the terpenoid scaffold.[6][11][12] For atisine-type alkaloids, evidence suggests that L-serine is a primary nitrogen source.[1] The proposed mechanism involves the decarboxylation of serine to produce ethanolamine (B43304), which then participates in the formation of the characteristic N-ethyl group and the piperidine (B6355638) ring of the atisine skeleton.[11][12] The precise enzymatic machinery driving this amination and subsequent cyclization remains an active area of research, though it likely involves a series of oxidations, transaminations, and condensations.

The Frontier of Knowledge: The Hypothesized Conversion of Atisine to this compound

The final and most enigmatic step in this compound biosynthesis is the intramolecular cyclization of an atisine-type precursor to form the distinctive C7-C20 bond that defines the this compound scaffold.[10][13][14] While not yet experimentally verified, this transformation is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP450).[7][14]

CYP450s are a vast superfamily of enzymes known for their ability to catalyze a wide array of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations, which are pivotal in the diversification of plant secondary metabolites.[14][15][16][17] Transcriptomic analyses of Aconitum species have revealed a multitude of candidate CYP450 genes that are co-expressed with other genes in the diterpenoid alkaloid pathway, making them prime candidates for this crucial cyclization step.[7][11][18] The proposed reaction would involve the regioselective hydroxylation of the atisine skeleton at or near C7 and C20, followed by an enzyme-mediated cyclization to forge the new bond.

Key Enzymes and Candidate Genes

The following table summarizes the key enzyme classes and specific candidate genes implicated in the biosynthesis of atisine-type alkaloids, the precursors to this compound.

| Biosynthetic Stage | Enzyme Class | Candidate Genes (from A. gymnandrum) | Function | References |

| Diterpene Skeleton Formation | ent-copalyl diphosphate synthase (CPS) | AgCPS1, AgCPS2, AgCPS4, AgCPS5 | Cyclization of GGPP to ent-CPP or ent-8,13-CPP | [7][11][19] |

| ent-kaurene synthase-like (KSL) | AgKSL1 | Cyclization of ent-CPP to ent-atiserene | [7][11][19] | |

| Oxidative Modifications | Cytochrome P450 Monooxygenases (CYP450s) | Multiple candidates identified through transcriptomics | Hydroxylation, oxidation, and putative C7-C20 cyclization | [7][11][18] |

| 2-oxoglutarate-dependent dioxygenases (2-ODDs) | Multiple candidates identified through transcriptomics | Hydroxylation and other oxidative modifications | [7][11] | |

| Nitrogen Incorporation | Transaminases (TA) | Candidate genes identified | Transfer of amino group to the diterpene scaffold | [11] |

| Serine Decarboxylase (SDC) | Candidate genes identified | Production of ethanolamine from serine | [11] |

Note: The specific enzymes responsible for the conversion of the atisine skeleton to this compound have not yet been functionally characterized.

Visualizing the Pathway and Experimental Workflows

To facilitate a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the hypothesized biosynthetic pathway of this compound and a general workflow for the discovery and characterization of the enzymes involved.

Caption: Hypothesized biosynthetic pathway of this compound.

Caption: General experimental workflow for pathway elucidation.

Experimental Protocols: A Methodological Overview

While specific, detailed protocols for the elucidation of the this compound pathway are not published, this section outlines the general methodologies employed in the study of plant natural product biosynthesis.

Metabolite Profiling of Aconitum Species

Objective: To identify and quantify diterpenoid alkaloids, including this compound and its potential precursors, in plant tissues.

Protocol Outline:

-

Sample Preparation: Flash-freeze plant tissues (e.g., roots, leaves) in liquid nitrogen and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, typically methanol (B129727) or an acidified methanol/water mixture, using ultrasonication or shaking incubation.

-

Analysis by LC-MS:

-

Chromatography: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column to separate the metabolites. A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is commonly used.

-

Mass Spectrometry: Couple the HPLC/UHPLC to a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire data in both positive and negative ionization modes. Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for structural elucidation.

-

-

Data Analysis: Process the raw data using specialized software to identify peaks, align chromatograms, and compare with metabolite databases and authentic standards for compound identification.

Transcriptome Analysis for Candidate Gene Discovery

Objective: To identify genes encoding enzymes involved in this compound biosynthesis by analyzing gene expression patterns.

Protocol Outline:

-

RNA Extraction: Extract total RNA from different tissues of the Aconitum plant, particularly those with high alkaloid content.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and sequence them using a high-throughput platform (e.g., Illumina).

-

De Novo Assembly and Annotation: If a reference genome is unavailable, assemble the sequencing reads de novo to reconstruct transcripts. Annotate the assembled transcripts by comparing their sequences against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Differential Expression and Co-expression Analysis: Identify genes that are differentially expressed between high and low alkaloid-producing tissues or under specific conditions (e.g., methyl jasmonate treatment). Perform co-expression network analysis to find genes that are coordinately expressed with known diterpenoid biosynthesis genes.

Heterologous Expression and Functional Characterization of Candidate Enzymes

Objective: To experimentally verify the function of candidate genes (e.g., CYP450s) identified through transcriptomics.

Protocol Outline:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from cDNA and clone it into an appropriate expression vector (e.g., pET vector for E. coli, pYES vector for yeast, or a binary vector for Agrobacterium-mediated transient expression in Nicotiana benthamiana).

-

Heterologous Expression:

-

E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG. For CYP450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary.

-

Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression vector. This system provides a plant cellular environment, which can be advantageous for the proper folding and activity of plant enzymes like CYP450s.

-

-

In Vitro Enzyme Assays:

-

Purify the heterologously expressed enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Incubate the purified enzyme with the putative substrate (e.g., an atisine-type alkaloid) and necessary cofactors (e.g., NADPH and a CPR for CYP450s) in a suitable buffer.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification: Analyze the reaction products by LC-MS and/or NMR to determine if the expected product (e.g., this compound) has been formed.

Future Perspectives and Conclusion

The biosynthesis of this compound stands as a compelling puzzle in plant natural product chemistry. While the foundational steps of its pathway are largely understood, the specific enzymatic machinery responsible for the key C7-C20 bond formation remains to be discovered and characterized. The integration of metabolomics, transcriptomics, and synthetic biology approaches, as outlined in this guide, provides a robust framework for future research aimed at fully elucidating this pathway. The identification and characterization of the complete set of biosynthetic enzymes will not only deepen our fundamental understanding of plant metabolic diversity but also pave the way for the metabolic engineering of high-value diterpenoid alkaloids in microbial or plant-based production systems. This will ultimately enable a sustainable supply of these complex molecules for pharmaceutical research and development.

References

- 1. Frontiers | Metabolomics of Clinical Poisoning by Aconitum Alkaloids Using Derivatization LC-MS [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Molecular Cloning and Functional Analysis of Gene Clusters for the Biosynthesis of Indole-Diterpenes in Penicillium crustosum and P. janthinellum [mdpi.com]

- 5. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]

- 6. tarjomefa.com [tarjomefa.com]

- 7. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine. | Sigma-Aldrich [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Plants as hosts for heterologous cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

The Structural Symphony of C20-Diterpenoid Alkaloids: An In-depth Guide to their Structure-Activity Relationships